3-(Piperazine-1-carbonyl)aniline
Description
Properties
IUPAC Name |
(3-aminophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYVPSDPBBQRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation via Carboxylic Acid Chlorides
Acylation reactions employing carboxylic acid chlorides represent a direct route to 3-(Piperazine-1-carbonyl)aniline. In this approach, 3-aminobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-aminobenzoyl chloride is subsequently reacted with piperazine in a dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) solvent system under inert conditions.
For example, PA2.1 and PA3.1 in Search Result were synthesized via NHS ester-activated cross-linkers, where 2,5-dioxopyrrolidin-1-yl-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate (10 ) facilitated amide bond formation with polyamines at 0°C, yielding products in 30–61% after purification. Adapting this method, 3-aminobenzoyl chloride could be coupled with piperazine using a similar activation strategy.
Key Considerations:
Reductive Amination Approaches
Reductive amination offers a dual-purpose route, enabling simultaneous imine formation and reduction. Search Result details the synthesis of 1-methyl-3-phenylpiperazine via LiAlH₄-mediated reduction of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, achieving a 60.5% yield. For this compound, this method could involve condensing 3-nitrobenzaldehyde with piperazine to form an imine intermediate, followed by nitro group reduction.
Procedure Outline:
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Imine Formation : React 3-nitrobenzaldehyde with piperazine in methanol at 60°C for 6 hours.
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Reduction : Treat the imine with NaBH(OAc)₃ or LiAlH₄ to yield 3-(piperazin-1-yl)aniline.
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Carbonylation : Introduce a carbonyl group via phosgene or triphosgene, followed by quenching with 3-aminophenol.
This method benefits from the mild reducing properties of NaBH(OAc)₃, which preserves acid-sensitive groups.
Coupling Reactions Using Activating Agents
Modern coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable efficient amide bond formation between piperazine and 3-aminobenzoic acid. Search Result highlights the use of carbonylating agents to functionalize piperazine, as seen in the synthesis of 4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline.
Protocol:
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Activation : Treat 3-aminobenzoic acid with EDCl/HOBt in dimethylformamide (DMF) for 1 hour.
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Coupling : Add piperazine and stir at room temperature for 12 hours.
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Workup : Purify via precipitation in hexane or column chromatography.
This method avoids harsh conditions, making it suitable for acid-labile substrates.
Protection-Deprotection Strategies
To prevent undesired side reactions during acylation, the aniline’s amine group can be protected as a trifluoroacetamide (TFA) or acetyl derivative. Search Result utilized ethyl trifluoroacetate to protect 2-(piperazin-1-yl)ethanamine, achieving quantitative yields.
Stepwise Synthesis:
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Protection : React 3-nitroaniline with ethyl trifluoroacetate in acetonitrile at 0°C.
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Acylation : Couple the protected aniline with piperazine-1-carbonyl chloride.
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Deprotection : Remove the TFA group via basic hydrolysis (e.g., K₂CO₃ in methanol).
This approach ensures regioselective acylation and minimizes polymerization.
Comparative Analysis of Methods
The table below contrasts key synthetic routes based on yield, scalability, and functional group tolerance:
Chemical Reactions Analysis
Types of Reactions
3-(Piperazine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated aniline derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
3-(Piperazine-1-carbonyl)aniline has been investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for designing new pharmaceuticals.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the piperazine structure can enhance efficacy against specific bacterial strains .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies reveal that it can effectively reduce the viability of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been explored, particularly in the context of diseases characterized by enzyme overactivity. For example, it has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), which is relevant in pain management and inflammation .
Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of piperazine-containing derivatives that exhibit enhanced biological activities.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Piperazine-linked Anthranilic Acids | Reaction with anthranilic acid derivatives | Kinase inhibition (EGFR, Akt) |
| Dihydrofuran-piperazine Compounds | Mn(OAc)3 mediated cyclization | Antimicrobial activity |
Case Study 1: Anticancer Activity Evaluation
A study published in 2020 investigated the anticancer effects of this compound derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Enzyme Inhibition Research
Research focused on the enzyme inhibition capabilities of piperazine derivatives revealed that this compound effectively inhibited FAAH activity in vitro. This suggests potential applications in developing treatments for pain and anxiety disorders .
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Effects : Studies have shown that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound has been identified as a selective inhibitor for several enzymes involved in metabolic pathways, which may be beneficial for therapeutic interventions.
Mechanism of Action
The mechanism of action of 3-(Piperazine-1-carbonyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(Piperazine-1-carbonyl)aniline with structurally related piperazine-aniline hybrids, focusing on substituent effects:
Impact of Substituents on Physicochemical Properties
- Electron-withdrawing groups (e.g., NO₂): Increase polarity and melting points (e.g., 4-(3-Nitrophenyl)piperazine-1-carbaldehyde has higher predicted density: 1.165 g/cm³) .
- Bulky alkyl/aryl groups : Reduce synthetic yields due to steric hindrance. For example, the allyl-substituted compound 7e () shows a lower yield (70.5%) compared to less bulky analogs .
- Halogenation (e.g., F) : Enhances metabolic stability and binding affinity in biological systems, as seen in fluorophenyl derivatives .
Biological Activity
3-(Piperazine-1-carbonyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a piperazine ring attached to an aniline moiety, which contributes to its diverse biological properties. The synthesis of this compound typically involves the reaction of piperazine derivatives with aniline under controlled conditions.
Common Synthesis Method
- Reagents : Aniline, piperazine, carbonyl compounds.
- Conditions : Often performed in a solvent such as ethanol or methanol at elevated temperatures.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. A study demonstrated that modifications to the piperazine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and survival. For instance, it has been observed to inhibit topoisomerase activity, which is crucial for DNA replication .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity against various bacterial strains.
- Findings : The compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were lower than those of standard antibiotics .
-
Anticancer Activity Assessment :
- Objective : To investigate the effects on cancer cell lines.
- Methodology : Cell viability assays were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : The compound reduced cell viability significantly in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : It may inhibit enzymes like topoisomerases involved in DNA replication.
- Receptor Interaction : The compound can interact with specific receptors, altering their activity and leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest at the G2/M phase, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Enzyme inhibition, receptor interaction |
| Piperazine derivatives | Variable | Moderate | Diverse mechanisms depending on structure |
| Benzimidazole derivatives | High | Variable | Primarily through enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Piperazine-1-carbonyl)aniline derivatives?
The synthesis typically involves coupling piperazine with substituted anilines via carbamoylation. A common method uses nucleophilic acyl substitution:
- Step 1 : Activate the carboxylic acid (e.g., 3-aminobenzoic acid) to its acid chloride using thionyl chloride (SOCl₂).
- Step 2 : React the acid chloride with piperazine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen.
- Step 3 : Purify the product via column chromatography (ethyl acetate/hexane, 30–50% gradient). Example: 3-Chloro-4-(4-methylpiperazine-1-carbonyl)aniline was synthesized using this approach, confirmed by its canonical SMILES and InChIKey .
Table 1: Representative Reaction Conditions
| Reactant | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminobenzoyl chloride | Piperazine | 0–5 | 72* | |
| *Theoretical yield based on analogous reactions. |
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-modal approach ensures structural accuracy:
- 1H/13C NMR : Aromatic protons appear at δ 6.8–7.5 ppm; piperazine CH₂ signals at δ 2.5–3.5 ppm. ’s InChI data confirms connectivity .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 248.3 (C₁₁H₁₄N₃O requires 248.28).
- Infrared (IR) Spectroscopy : Carbonyl stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- Gas Chromatography (GC) : NIST-standardized protocols ( ) ensure purity assessment .
Advanced Research Questions
Q. How can solvent polarity and temperature be optimized to improve catalytic efficiency in synthesizing analogs?
Systematic studies reveal:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reactions but increase side products at >60°C. Dichloromethane (DCM) at 25°C balances solubility and selectivity (85% yield vs. 62% in THF) .
- Temperature Control : Activation energy (45–60 kJ/mol) calculated via Arrhenius plots guides optimal ranges.
- Critical Parameters :
- Dielectric constant (ε > 20 preferred).
- Hydrolysis rates in aqueous media (monitor via TLC).
Q. What computational strategies resolve contradictions in reported biological activities of piperazine-carbonyl aniline derivatives?
Conflicting data (e.g., variable IC₅₀ values) can be addressed through:
- Molecular Dynamics (MD) Simulations : Analyze binding stability to targets (e.g., 5-HT₂A receptors) with RMSD <2Å over 100 ns trajectories ( ) .
- Free Energy Perturbation (FEP) : Quantify substituent effects (e.g., –CF₃ groups alter binding by 1.8 kcal/mol; ) .
- Meta-Analysis : Apply Higgins’ I² statistic to published IC₅₀ values. I² >75% indicates significant heterogeneity, prompting re-evaluation of assay conditions.
Methodological Challenges & Solutions
Q. How can researchers mitigate competing hydrolysis during synthesis?
- Use anhydrous solvents and molecular sieves to scavenge water.
- Monitor reaction progress via FT-IR for carbonyl peak stability.
- Optimize stoichiometry (1.2:1 acid chloride:piperazine ratio reduces side reactions) .
Q. What strategies validate the stability of this compound under physiological conditions?
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Analyze degradation via HPLC ( recommends 90% purity threshold) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed piperazine or aniline fragments).
Data Contradiction Analysis
Q. Why do biological activity assays for similar derivatives show conflicting results?
Potential factors:
- Receptor Conformational States : Use cryo-EM to capture target flexibility ( highlights ligand-induced receptor rearrangements) .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Meta-Analysis Framework : Compare data across ≥5 studies using Cohen’s d effect size (threshold: d >0.8 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
